2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the piperidine ring.
This compound: Contains different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the piperidine ring, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-methylpiperidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-2-6(4-12-3-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLPSBZAYPODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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